molecular formula C23H22N2O3S B11247404 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11247404
M. Wt: 406.5 g/mol
InChI Key: AGJVWIGVUUXFOK-UHFFFAOYSA-N
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Description

6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings, an ethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and thiazine derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazine derivatives with different oxidation states.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene rings or the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include other dibenzo[c,e][1,2]thiazine derivatives and related heterocyclic compounds. Examples include:

  • 6-methyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
  • 6-ethyl-N-(2-chlorobenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 5,5-dioxide functional group

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6-ethyl-N-[(2-methylphenyl)methyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-3-25-21-13-12-17(23(26)24-15-18-9-5-4-8-16(18)2)14-20(21)19-10-6-7-11-22(19)29(25,27)28/h4-14H,3,15H2,1-2H3,(H,24,26)

InChI Key

AGJVWIGVUUXFOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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